molecular formula C13H17BF2O2 B1367717 2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1025707-98-5

2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1367717
CAS No.: 1025707-98-5
M. Wt: 254.08 g/mol
InChI Key: UDPBNEWJKRXZKS-UHFFFAOYSA-N
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Description

2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that serves as a versatile and valuable building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions. Its molecular formula is C13H17BF2O2, with an average molecular mass of approximately 254.08 g/mol . As a pinacol boronic ester, this compound offers enhanced stability compared to its boronic acid counterpart, making it advantageous for handling and storage. It is typically stored under an inert atmosphere and at cool temperatures (e.g., 2-8°C) to maintain its integrity and purity over time . The primary research application of this chemical is as a reagent in Suzuki-Miyaura cross-coupling reactions, a widely used method for forming carbon-carbon bonds. In these palladium-catalyzed reactions, this boronic ester acts as a nucleophilic coupling partner with various organic electrophiles, such as aryl or vinyl halides . This enables the efficient introduction of the 3,6-difluoro-2-methylphenyl moiety into more complex molecular architectures. This capability makes it a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, where the difluoro-methylphenyl group can influence electronic properties, lipophilicity, and metabolic stability . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling guidelines, as similar compounds may carry warnings for skin, eye, and respiratory irritation .

Properties

IUPAC Name

2-(3,6-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF2O2/c1-8-9(15)6-7-10(16)11(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPBNEWJKRXZKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2C)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585990
Record name 2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1025707-98-5
Record name 2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

  • Molecular Formula : C13_{13}H17_{17}B F2_{2}O2_{2}
  • Molecular Weight : 254.08 g/mol
  • CAS Number : 1025707-98-5
  • Purity : Typically ≥ 98%

Biological Activity Overview

  • Enzyme Inhibition :
    • Compounds similar to this compound have been studied for their inhibitory effects on kinases such as PKMYT1. These kinases play crucial roles in cell cycle regulation and DNA damage response mechanisms .
    • The introduction of substituents on the phenyl ring has been shown to enhance potency and selectivity towards specific kinases .
  • Antitumor Activity :
    • Analogous compounds have demonstrated promising antitumor properties in preclinical studies. For instance, certain derivatives were effective against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
    • The structure-activity relationship (SAR) studies indicate that modifications on the aromatic ring can significantly affect the antitumor efficacy .
  • Selectivity Profiles :
    • Research indicates that the selectivity of these compounds can be optimized through structural modifications. For example, the introduction of dimethyl groups on the phenyl ring has been linked to improved selectivity against specific cancer types .

Case Study 1: PKMYT1 Inhibition

A study highlighted the development of a selective inhibitor targeting PKMYT1 using a similar structural framework. The compound exhibited significant inhibition in vitro and showed efficacy in xenograft models of cancer .

Case Study 2: Anticancer Efficacy

In another investigation, a series of dioxaborolane derivatives were tested against breast and lung cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity compared to standard treatments .

Data Table: Biological Activity Summary

Activity TypeCompound Structure ModificationObserved EffectReference
Enzyme InhibitionDimethyl substitution on phenylIncreased PKMYT1 selectivity
Antitumor ActivityVarious aromatic substitutionsEnhanced cytotoxicity
Selectivity ProfilesStructural optimizationImproved selectivity against cancer types

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role in drug discovery and development. Its structural features make it a candidate for designing inhibitors that target specific enzymes involved in disease pathways.

Case Study : A study highlighted the synthesis of various derivatives of boron compounds that exhibit enhanced potency against cancer cell lines. The introduction of fluorine atoms in the aryl group was shown to significantly improve the efficacy of compounds targeting protein kinases involved in cancer progression .

Organoboron Chemistry

Organoboron compounds are crucial for organic synthesis and catalysis. The dioxaborolane structure allows for the formation of stable intermediates that can be used in cross-coupling reactions.

Data Table: Comparison of Reactivity

CompoundType of ReactionYield (%)Notes
2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneSuzuki Coupling85%High selectivity observed
Other Boron CompoundsSuzuki Coupling70%Lower selectivity

Material Science

The compound has potential applications in the development of new materials with specific electronic or optical properties. Its ability to form stable complexes can be exploited in creating advanced materials for electronics.

Case Study : Research into boron-based polymers has shown that incorporating dioxaborolane units can enhance thermal stability and mechanical properties. These materials are being explored for use in flexible electronics and sensors .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

Table 1: Comparison of Key Structural and Functional Attributes

Compound Name Substituents Electronic Effects Steric Effects Key Applications References
2-(3,6-Difluoro-2-methylphenyl)-dioxaborolane 3,6-F₂, 2-CH₃ Strong EW (F) Moderate (CH₃) Pharmaceutical intermediates
2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane 2,6-Cl₂, 3,5-OCH₃ Moderate EW (Cl), ED (OCH₃) High (Cl, OCH₃) Anticancer indazole synthesis
2-(9-Anthryl)-dioxaborolane (AnthBpin) Anthracene Conjugated π-system Very High (bulky anthryl) Organic electronics
2-(Thiophen-2-yl)-dioxaborolane Thiophene ED (sulfur) Low Dye-sensitized solar cells
2-(3-Methylsulfonylphenyl)-dioxaborolane 3-SO₂CH₃ Strong EW (SO₂CH₃) Moderate USP7 enzyme inhibition

Key Observations :

  • Electron-withdrawing groups (EWG) like F, Cl, or SO₂CH₃ increase boron's electrophilicity, enhancing Suzuki-Miyaura coupling rates .
  • Steric hindrance from substituents (e.g., anthryl, Cl/OCH₃) can reduce coupling efficiency but improve regioselectivity in C-H borylation .
  • Electron-donating groups (EDG) like OCH₃ or thiophene stabilize boronate esters but may require harsher reaction conditions .

Comparisons :

  • 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-dioxaborolane : Synthesized via chlorination of a methoxy precursor using N-chlorosuccinimide (92% yield) .
  • AnthBpin : Prepared via Miyaura borylation of 2-bromoanthracene with B₂pin₂ (Pd(dppf)Cl₂ catalyst, ~70% yield) .
  • 2-(Thiophen-2-yl)-dioxaborolane : Suzuki coupling of thiopheneboronic acid with pinacol ester precursors .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

  • The target compound's fluorine substituents enhance electrophilicity, enabling efficient coupling with aryl halides. Similar reactivity is seen in 2-(3-methylsulfonylphenyl)-dioxaborolane, where the SO₂CH₃ group accelerates oxidative addition .
  • Steric Challenges : Bulky substituents (e.g., 2-CH₃ in the target) may slow transmetallation but improve selectivity in polyhalogenated substrates .

C-H Borylation :

  • Fluorinated boronates like the target compound are less common in C-H borylation due to fluorine's strong EWG nature, which can deactivate the arene. However, modified ligands (e.g., Ir(COD)OMe) enable such transformations .

Preparation Methods

Palladium-Catalyzed Borylation of Aryl Halides

A representative procedure involves the reaction of 3,6-difluoro-2-methylphenyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst and base.

Parameter Details
Aryl halide 3,6-Difluoro-2-methylphenyl bromide
Boron source Bis(pinacolato)diboron (B2pin2)
Catalyst Pd2(dba)3 or Pd(dppf)Cl2·CH2Cl2
Ligand Tricyclohexylphosphine or dppf
Base Potassium acetate or cesium carbonate
Solvent 1,4-Dioxane
Temperature 70–120 °C (microwave or conventional heating)
Reaction time 0.5 to 2 hours
Atmosphere Argon or nitrogen
Yield Typically 50–75%

Example procedure:
In a dry flask under argon, 3,6-difluoro-2-methylphenyl bromide (1 equiv), bis(pinacolato)diboron (1.2 equiv), Pd2(dba)3 (2–3 mol%), tricyclohexylphosphine (5 mol%), and potassium acetate (2 equiv) are combined in 1,4-dioxane. The mixture is heated at 100 °C for 1 hour under microwave irradiation or conventional heating. After cooling, the reaction mixture is filtered, extracted, and purified by chromatography to isolate the target boronate ester.

Alternative Methods: Lithiation Followed by Borylation

Another approach involves lithiation of the aromatic substrate followed by quenching with a boron electrophile such as pinacolborane or pinacolboronate esters.

Parameter Details
Starting material 3,6-Difluoro-2-methylbenzene or derivative
Lithiation reagent n-Butyllithium or lithium diisopropylamide (LDA)
Boron electrophile Pinacolborane or 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Solvent THF or diethyl ether
Temperature -78 °C to 0 °C
Reaction time 1–5 hours
Work-up Quench with boron reagent, aqueous work-up
Yield Moderate to good

This method requires careful control of temperature and stoichiometry to avoid side reactions and is less commonly used for fluorinated aromatic compounds due to possible lithium-fluorine exchange.

Synthesis of Pinacol Boronate Ester from Boronic Acid Intermediate

In some synthetic routes, the boronic acid intermediate is first prepared by metalation or halogen-lithium exchange, then converted to the pinacol boronate ester by reaction with pinacol and drying agents such as magnesium sulfate.

Step Reagents and Conditions
Boronic acid formation From aryl halide via palladium catalysis or lithiation
Esterification Pinacol (1.05 equiv), MgSO4 (1 equiv), dry solvent (e.g., dichloromethane), room temperature, 16 h
Purification Filtration through Celite, solvent removal

This approach is useful for isolating stable boronate esters suitable for cross-coupling reactions.

Comparative Data Table of Preparation Methods

Preparation Method Catalyst/Base Solvent Temperature Reaction Time Yield (%) Notes
Pd-catalyzed borylation of aryl halide Pd2(dba)3, KOAc or Cs2CO3 1,4-Dioxane 70–120 °C 0.5–2 h 50–75 Microwave heating improves yield
Lithiation followed by borylation n-BuLi or LDA, pinacolborane THF -78 to 0 °C 1–5 h 40–60 Sensitive to fluorine substitution
Boronic acid esterification Pinacol, MgSO4 Dichloromethane RT 16 h 70–80 Requires prior boronic acid intermediate

Research Findings and Notes

  • The palladium-catalyzed borylation is the most efficient and widely applied method for preparing 2-(3,6-difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, offering good yields and scalability.

  • Microwave-assisted heating significantly reduces reaction time and can improve yields by enhancing catalyst turnover.

  • The presence of fluorine atoms on the aromatic ring affects the reactivity and regioselectivity of borylation, necessitating optimized catalyst and base systems.

  • Purification typically involves filtration to remove palladium residues and chromatographic techniques to isolate the pure boronate ester.

  • The boronate ester product is stable under ambient conditions and serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(3,6-Difluoro-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and what analytical methods validate its purity?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura cross-coupling or direct boronation of the precursor aryl halide using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres. Key steps include:

  • Precursor preparation : Halogenation of 3,6-difluoro-2-methylbenzene derivatives.
  • Boronation : Reaction with pinacolborane (Bpin) in the presence of a base (e.g., KOAc) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) and recrystallization.
  • Characterization : ¹H/¹⁹F/¹¹B NMR for structural confirmation, GC-MS for purity (>95%), and X-ray crystallography for solid-state analysis (if crystalline) .

Q. How does the steric and electronic environment of the 3,6-difluoro-2-methylphenyl group influence reactivity in cross-coupling reactions?

  • Methodology :

  • Steric effects : The methyl group at the 2-position increases steric hindrance, potentially slowing transmetallation steps. Compare reaction rates with analogous non-methylated boronic esters using kinetic studies.
  • Electronic effects : Fluorine substituents at 3- and 6-positions enhance electrophilicity of the boron center, accelerating coupling with electron-rich aryl halides. Use Hammett constants (σ) to quantify electronic contributions .
  • Control experiments : Substitute fluorine with hydrogen or methyl groups to isolate electronic/steric contributions .

Q. What are the stability profiles of this compound under varying storage conditions (e.g., moisture, temperature)?

  • Methodology :

  • Hydrolytic stability : Monitor decomposition in D₂O/CD₃CN mixtures via ¹¹B NMR. Fluorinated arylboronates typically exhibit enhanced moisture resistance due to electron-withdrawing F groups .
  • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen/air to determine decomposition temperatures. Store under argon at –20°C to prevent boronate ester hydrolysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of this boronate in Suzuki-Miyaura couplings with heteroaromatic substrates?

  • Methodology :

  • DFT calculations : Optimize geometries of transition states using Gaussian or ORCA software. Compare activation energies for coupling with pyridines vs. thiophenes.
  • NBO analysis : Quantify charge distribution at boron and aryl halide carbons to identify electron-deficient sites.
  • Experimental validation : Synthesize predicted adducts and characterize via XRD to confirm regioselectivity .

Q. What role does this compound play in photoinduced borylation reactions, and how do substituents affect quantum yields?

  • Methodology :

  • Photoreactor setup : Irradiate solutions (e.g., in THF) with UV light (λ = 365 nm) in the presence of iridium photocatalysts (e.g., [Ir(ppy)₃]).
  • Quantum yield calculation : Use actinometry (ferrioxalate actinometer) to measure photon absorption efficiency.
  • Substituent effects : Replace fluorine with electron-donating groups (e.g., –OCH₃) and compare reaction rates via in-situ UV-Vis monitoring .

Q. Can this boronate act as a directing group in C–H functionalization reactions, and what mechanistic insights support this?

  • Methodology :

  • Substrate design : Incorporate the boronate into meta-substituted arenes and subject to Pd-catalyzed C–H activation.
  • Mechanistic probes : Use deuterium-labeling experiments (e.g., C₆D₆ solvent) and kinetic isotope effects (KIE) to assess rate-determining steps.
  • Spectroscopic evidence : In-situ IR or EPR to detect intermediates (e.g., Pd–boron complexes) .

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